Ethyl 4-fluorobenzoate
Overview
Description
Ethyl 4-fluorobenzoate is an organic compound with the molecular formula C9H9FO2. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its role in nucleophilic labeling and its ability to undergo N-arylation reactions .
Mechanism of Action
Target of Action
Ethyl 4-fluorobenzoate is an organic chemical compound with the molecular formula C9H9FO2 . It is primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials It is known to cause n-arylation of 5-methoxyindole in the presence of 18-crown-6 .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to specific changes. For instance, it causes N-arylation of 5-methoxyindole in the presence of 18-crown-6 . This reaction is facilitated using microwave-assisted technology .
Biochemical Pathways
It is known that fluorinated organic compounds like this compound are more resistant to microbial degradation due to the unusual properties of the carbon-fluorine bond . The predominant pathway of 3-fluorobenzoate includes a 1,6-dioxygenation reaction to yield fluoromuconic acids .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are mentioned .
Result of Action
It is known that the compound is used in the synthesis of other compounds, such as 4,4′-(1,4-piperazinediyl) bis benzoic acid ethyl ester .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, well-ventilated place . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Preparation Methods
Ethyl 4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the reaction of 4-fluorobenzoyl chloride with ethanol. This reaction also requires a catalyst, often a base such as pyridine, to facilitate the formation of the ester .
Chemical Reactions Analysis
Ethyl 4-fluorobenzoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-fluorobenzoate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-fluorobenzoate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
4-fluorobenzoic acid: The parent acid of this compound, used in similar reactions but with different properties due to the absence of the ester group.
4-fluoroanisole: Another fluorinated aromatic compound with different reactivity and applications.
This compound is unique due to its specific ester group, which imparts different physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPRJGKLMUDRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060006 | |
Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451-46-7 | |
Record name | Ethyl 4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-fluorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 4-fluorobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X65353N8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of Ethyl 4-fluorobenzoate highlighted in the provided research?
A1: this compound serves as a versatile starting material in various organic syntheses. The provided research highlights its use in the following reactions:
- Nucleophilic Substitution: this compound readily undergoes nucleophilic substitution at the ester group. This is exemplified by its reaction with hydrazine to yield 4-fluorobenzohydrazide, which is further used in the synthesis of triazolo[3,4-b][1,3,4]thiadiazole compounds with potential anti-tuberculosis activity. []
- Claisen Condensation: this compound can undergo Claisen condensation with ethyl acetoacetate to yield 4-fluorobenzoylacetic acid ethyl ester. This intermediate is crucial in synthesizing Blonanserin, an atypical antipsychotic drug. []
Q2: How does the structure of this compound relate to the biological activity of its derivatives?
A2: While this compound itself is not the biologically active compound in the presented research, its structure serves as a scaffold for generating various derivatives.
- C-6 Substituted Pyrimidines: In one study, researchers synthesized C-6 alkyl and alkenyl side chain pyrimidine derivatives starting from simpler pyrimidine molecules. [] The introduction of fluorophenylalkyl and fluorophenylalkenyl side chains at the C-6 position of the pyrimidine nucleus was achieved through reactions with this compound. These modifications significantly influenced the compounds' cytostatic activities against various tumor cell lines, suggesting the importance of the fluorine atom and the alkyl/alkenyl side chain for target interaction and biological activity. []
Q3: Are there any reported crystallographic studies involving this compound derivatives?
A3: Yes, one of the papers describes the crystal structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)this compound. [] The study revealed that the dihedral angle between the benzene and imidazole rings in the molecule is 32.77 (12)°. Furthermore, the crystal structure analysis showed that molecules of this derivative are linked into a three-dimensional network by C—H⋯O hydrogen bonds. [] This information provides insights into the spatial arrangement and intermolecular interactions of this specific derivative, which could be relevant for understanding its physicochemical properties and potential biological activity.
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